Diethyl 3-methyl-5-({2-oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 3-METHYL-5-{[2-OXO-2-PHENYL-1-(PHENYLFORMAMIDO)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is notable for its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings. These features make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 3-METHYL-5-{[2-OXO-2-PHENYL-1-(PHENYLFORMAMIDO)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the ester and amide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. Catalysts and solvents are carefully chosen to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 3-METHYL-5-{[2-OXO-2-PHENYL-1-(PHENYLFORMAMIDO)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-DIETHYL 3-METHYL-5-{[2-OXO-2-PHENYL-1-(PHENYLFORMAMIDO)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is investigated for its potential use in materials science, such as in the development of organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism by which 2,4-DIETHYL 3-METHYL-5-{[2-OXO-2-PHENYL-1-(PHENYLFORMAMIDO)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific enzymes or receptors, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-DIETHYL 3-METHYL-5-{[2-OXO-2-PHENYL-1-(PHENYLFORMAMIDO)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE: shares similarities with other thiophene derivatives, such as:
Uniqueness
What sets 2,4-DIETHYL 3-METHYL-5-{[2-OXO-2-PHENYL-1-(PHENYLFORMAMIDO)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE apart is its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H26N2O6S |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
diethyl 5-[(1-benzamido-2-oxo-2-phenylethyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C26H26N2O6S/c1-4-33-25(31)19-16(3)21(26(32)34-5-2)35-24(19)28-22(20(29)17-12-8-6-9-13-17)27-23(30)18-14-10-7-11-15-18/h6-15,22,28H,4-5H2,1-3H3,(H,27,30) |
InChI Key |
DISWOFWQAZHMGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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